(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid
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Overview
Description
(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid is a bile acid derivative that plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of cholesterol and bile acids, making it an important subject of study in biochemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid typically involves the hydroxylation of cholesterol derivatives. The process often requires specific enzymes such as cytochrome P450, which catalyzes the hydroxylation at the 7alpha and 12alpha positions . The reaction conditions usually involve the presence of NADPH as a hydrogen donor .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes to convert cholesterol into the desired bile acid derivative. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups at the 7alpha and 12alpha positions can be oxidized to form ketones.
Reduction: The keto group at the 3-position can be reduced to form hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH conditions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound. These derivatives often retain the biological activity of the parent compound and can be used in further biochemical studies .
Scientific Research Applications
(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex bile acids and steroids.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects primarily through its role in bile acid metabolism. It acts as an intermediate in the biosynthesis of cholic acid and chenodeoxycholic acid, which are crucial for the digestion and absorption of dietary fats. The molecular targets include enzymes like cytochrome P450, which catalyze the hydroxylation reactions necessary for its conversion .
Comparison with Similar Compounds
Similar Compounds
7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oic Acid: Another bile acid derivative with similar hydroxylation patterns but differing in the position of the keto group.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at the 3alpha and 7alpha positions, lacking the 12alpha hydroxyl group.
Uniqueness
(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid is unique due to its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of primary bile acids. This makes it a valuable compound for studying the regulation of cholesterol and bile acid metabolism .
Properties
Molecular Formula |
C27H42O5 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(6R)-6-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h12,15-16,19-24,29-30H,5-11,13-14H2,1-4H3,(H,31,32)/t15-,16?,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
PEIQVFBLXUEBGA-REUWSYPNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Origin of Product |
United States |
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